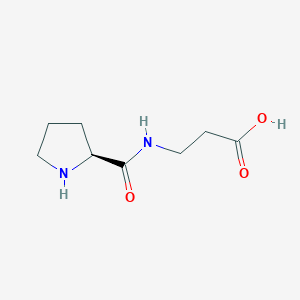

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

Description

Properties

IUPAC Name |

3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCOTPJCVREEI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of (S)-3-(Pyrrolidine-2-carboxamido)propanoic Acid

Executive Summary

This technical guide details the synthesis of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid (also known as L-Prolyl-

The guide presents two distinct methodologies:

-

Solution-Phase Synthesis: Optimized for gram-scale production with cost-effective reagents.

-

Solid-Phase Peptide Synthesis (SPPS): Optimized for rapid library generation and high purity.

Retrosynthetic Analysis

The target molecule is a dipeptide formed by the condensation of L-Proline (secondary amine, chiral) and

Strategic Disconnection: The amide bond is the primary disconnection point.

-

Fragment A (Acyl Donor): L-Proline. Requires

-terminal protection (Boc or Fmoc) to prevent self-coupling and polymerization. -

Fragment B (Nucleophile):

-Alanine.[1][2][3][4] Requires

Critical Control Point: While L-Proline is relatively resistant to racemization compared to other amino acids, the activation strategy must still minimize oxazolone formation. Urethane-type protecting groups (Boc/Fmoc) are mandatory to preserve the (S)-configuration.

Method A: Solution-Phase Synthesis (Scalable)

This protocol is designed for high-yield, gram-scale synthesis. It utilizes Boc-chemistry due to the cost-efficiency and ease of removing the Boc group under mild conditions relative to the final product stability.

Reagents & Materials

-

Starting Material 1:

-Boc-L-Proline (Boc-Pro-OH) -

Starting Material 2:

-Alanine methyl ester hydrochloride (H- -

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt).[1][5] Note: EDC is preferred over DCC to avoid insoluble urea byproducts.

-

Base:

-Diisopropylethylamine (DIPEA)[1] -

Solvents: Dichloromethane (DCM) or Dimethylformamide (DMF)[1]

Step-by-Step Protocol

Step 1: Amide Coupling

-

Dissolution: In a round-bottom flask, dissolve Boc-Pro-OH (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

-

Activation: Add HOBt (1.1 equiv) and EDC·HCl (1.1 equiv) at 0°C. Stir for 15 minutes to generate the active ester.

-

Neutralization: In a separate vial, dissolve H-

-Ala-OMe·HCl (1.0 equiv) in DCM (10 mL) and add DIPEA (2.2 equiv). Why: 1.0 eq neutralizes the HCl salt; 1.2 eq acts as the base for the reaction. -

Addition: Add the neutralized amine solution to the activated proline solution dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Wash the organic layer successively with 1M HCl (remove unreacted amine), Sat. NaHCO

(remove unreacted acid), and Brine. Dry over Na-

Intermediate:Boc-Pro-

-Ala-OMe (Oil or white solid).

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve the intermediate in THF/MeOH/H

O (3:1:1 ratio). -

Hydrolysis: Add LiOH·H

O (2.0 equiv). Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of ester). -

Workup: Acidify carefully to pH ~3 with 1M HCl. Extract with Ethyl Acetate (3x). Dry and concentrate.

-

Intermediate:Boc-Pro-

-Ala-OH .

-

Step 3: Boc-Deprotection

-

Acidolysis: Dissolve the Boc-protected acid in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 1–2 hours.

-

Precipitation: Evaporate the solvent.[6] Triturate the residue with cold Diethyl Ether to precipitate the product as the Hydrochloride salt.

-

Final Product: (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid hydrochloride .

Workflow Diagram (Solution Phase)

Caption: Step-by-step solution-phase synthesis pathway utilizing Boc-chemistry and EDC coupling.

Method B: Solid-Phase Peptide Synthesis (SPPS)

This method is ideal when high purity is required without extensive column chromatography, or when synthesizing analogs in parallel.

Reagents & Materials

-

Resin: 2-Chlorotrityl Chloride (2-CTC) Resin. Why: Prevents diketopiperazine formation and allows cleavage of protected fragments if necessary.

-

Amino Acids: Fmoc-

-Ala-OH, Fmoc-L-Pro-OH. -

Coupling Reagents: HBTU or HATU / DIPEA.

-

Cleavage Cocktail: TFA/TIS/H

O (95:2.5:2.5).

Step-by-Step Protocol

-

Loading Resin: Swell 2-CTC resin in DCM. Add Fmoc-

-Ala-OH (1.2 equiv) + DIPEA (4 equiv) in DCM. Agitate for 2 hours. Cap unreacted sites with MeOH/DIPEA. -

Fmoc Deprotection: Wash resin. Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF.

-

Coupling Proline: Add Fmoc-L-Pro-OH (3 equiv), HBTU (2.9 equiv), and DIPEA (6 equiv) in DMF. Agitate for 45–60 min.

-

QC Check: Perform Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to ensure completion.

-

-

Final Fmoc Removal: Treat with 20% Piperidine in DMF. Wash thoroughly with DCM.

-

Cleavage: Treat resin with TFA/TIS/H

O cocktail for 2 hours. -

Isolation: Filter resin. Precipitate filtrate into cold Diethyl Ether. Centrifuge to collect the white solid.

SPPS Cycle Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow on 2-Chlorotrityl resin.

Analytical Data & Specifications

Upon synthesis, the product must be validated against the following specifications.

| Parameter | Specification | Method |

| Appearance | White to off-white hygroscopic solid | Visual |

| Molecular Formula | C | - |

| Molecular Weight | 186.21 g/mol | - |

| MS (ESI+) | [M+H] | LC-MS |

| 400 MHz NMR | ||

| Purity | > 95% | HPLC (C18, 0.1% TFA) |

Troubleshooting & Optimization

-

Issue: Racemization.

-

Cause: Over-activation or high base concentration during coupling.

-

Fix: Use HOBt or HOAt as an additive.[1] Maintain temperature at 0°C during activation. Avoid pre-activating for >30 mins.

-

-

Issue: Poor Solubility of Intermediate.

-

Cause:

-Alanine peptides can aggregate. -

Fix: Use DMF/DCM mixtures or add chaotropic salts (LiCl) if using SPPS.

-

-

Issue: Hygroscopicity.

-

Cause: The HCl salt is very hygroscopic.

-

Fix: Lyophilize the final product and store under Argon at -20°C.

-

References

-

BenchChem. "Application Notes and Protocols for Reactions Involving

-Alanine Methyl Ester Hydrochloride." BenchChem Protocols. Link -

BroadPharm. "Boc-beta-Ala-OH: Product Information and Coupling Protocols." BroadPharm Catalog. Link

-

Pavišic, R., et al. "Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns." Journal of Peptide Science. Link

-

Google Patents. "WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide." Google Patents. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Диссертация на тему «Синтез и исследование производных 4-аминоглутаминовой кислоты», скачать бесплатно автореферат по специальности ВАК РФ 02.00.03 - Органическая химия [dissercat.com]

- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stereoselective Synthesis of Pyrrolidine Derivatives

Introduction

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Its prevalence in a vast array of natural products, FDA-approved drugs, and chiral catalysts underscores its significance in the development of new chemical entities with profound biological and chemical properties.[1][2][3] The stereochemistry of the pyrrolidine scaffold is crucial for its biological activity and catalytic efficacy, as the spatial arrangement of substituents dictates the molecule's interaction with chiral biological targets like enzymes and receptors.[2] Consequently, the development of stereoselective methods for the synthesis of enantiomerically pure and polysubstituted pyrrolidines is a central focus of contemporary organic chemistry.[4][5] This guide provides an in-depth analysis of the core strategies for the stereoselective synthesis of pyrrolidine derivatives, with a focus on the mechanistic principles, practical applications, and comparative performance of each methodology.

Core Synthetic Strategies

The stereoselective construction of the pyrrolidine ring can be broadly categorized into two main approaches: the functionalization of pre-existing chiral pyrrolidine rings (e.g., from L-proline) and the de novo construction of the ring from acyclic precursors.[1][4][5] This guide will focus on the latter, which offers greater flexibility in the introduction of diverse substituents with high stereocontrol. The key modern strategies for de novo synthesis include:

-

1,3-Dipolar Cycloaddition of Azomethine Ylides: A powerful and atom-economical method for constructing the pyrrolidine ring with control over multiple stereocenters.[6][7][8]

-

Organocatalytic Strategies: The use of small chiral organic molecules, often derived from proline itself, to catalyze the enantioselective formation of pyrrolidines.[9][10][11]

-

Transition-Metal-Catalyzed Cyclizations: Intramolecular reactions, such as hydroamination, that forge the pyrrolidine ring with high stereoselectivity.[12]

-

Chiral Auxiliary-Mediated Syntheses: The temporary incorporation of a chiral moiety to direct the stereochemical outcome of the ring-forming reaction.[13][14]

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most efficient and widely used methods for the synthesis of polysubstituted pyrrolidines.[6][7][15] This reaction allows for the simultaneous formation of two carbon-carbon bonds and the creation of up to four new stereogenic centers in a single step.[16][17][18]

Mechanism and Stereocontrol

Azomethine ylides are 1,3-dipoles that can be generated in situ from various precursors, most commonly from α-iminoesters.[6] The stereochemical outcome of the cycloaddition can be controlled by employing chiral metal catalysts, which coordinate to the azomethine ylide and/or the dipolarophile, thereby creating a chiral environment that directs the approach of the two reactants.[6][19] This leads to high diastereo- and enantioselectivity.

The general mechanism for a metal-catalyzed asymmetric 1,3-dipolar cycloaddition is depicted below:

Figure 1: Catalytic cycle of a metal-catalyzed asymmetric 1,3-dipolar cycloaddition.

Catalyst Systems and Performance

A variety of transition metals, including silver(I), copper(I), and ruthenium(II), have been successfully employed as catalysts for this transformation.[16][19][20] The choice of the chiral ligand is critical for achieving high stereoselectivity. Ferrocenyl-based ligands, such as Fesulphos, and P,N-type ferrocenyl ligands have shown excellent performance in copper-catalyzed cycloadditions.[6][21]

| Catalyst System | Dipolarophile | Yield (%) | dr | ee (%) | Reference |

| AgOAc / (R)-Fesulphos | N-Phenylmaleimide | 95 | >95:5 | 98 | [6] |

| [Cu(OTf)]₂·C₆H₆ / P,N-ferrocenyl | β-Nitrostyrene | 92 | >20:1 | 97 | [21] |

| Ag₂CO₃ | N-Methylmaleimide | 64 | >95:5 | 85 (de) | [19] |

| Ru(TPP)(CO) | Dimethyl fumarate | 85 | >98:2 | N/A | [20] |

Table 1. Comparative performance of different catalyst systems in asymmetric 1,3-dipolar cycloadditions.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol provides a general methodology for the synthesis of chiral pyrrolidines via a silver-catalyzed 1,3-dipolar cycloaddition.[22]

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the silver salt (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%).

-

Reaction Setup: Add the desired solvent (e.g., toluene, 0.1 M) and stir the mixture at room temperature for 30 minutes.

-

Addition of Reactants: Add the α-iminoester (1.0 equiv.), the dipolarophile (1.2 equiv.), and a base (e.g., DBU, 10 mol%).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched pyrrolidine derivative.

-

Stereochemical Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Asymmetric Organocatalysis

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, avoiding the use of often toxic and expensive transition metals.[9] Pyrrolidine-based organocatalysts, particularly those derived from proline, are highly effective in promoting the stereoselective synthesis of pyrrolidine derivatives.[10][11]

Enamine Catalysis

The seminal work of List and Barbas on proline-catalyzed intermolecular aldol reactions marked the beginning of modern organocatalysis.[9][11] Proline and its derivatives can catalyze reactions via an enamine intermediate.[10] In the context of pyrrolidine synthesis, this often involves a cascade or domino reaction, such as a Michael/Mannich sequence.[23]

Figure 2: General workflow for an organocatalytic domino Michael/Mannich reaction for pyrrolidine synthesis.

Singly Occupied Molecular Orbital (SOMO) Catalysis

A newer approach in organocatalysis is SOMO catalysis, which involves the single-electron oxidation of an enamine intermediate to a transient enamine radical cation.[3] This reactive species can then participate in cycloaddition reactions with olefins to generate complex pyrrolidine structures with high enantiocontrol.[3]

| Catalyst | Reactants | Yield (%) | dr | ee (%) | Reference |

| (S)-Proline | Isatin-derived ketimine + α,β-unsaturated aldehyde | 99 | >99:1 | 99 | [9] |

| Diarylprolinol silyl ether | Aldehyde + Nitroalkene | 85 | 10:1 | 98 | [9] |

| Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone + α-cyano-α,β-unsaturated ketone | 95 | >20:1 | 98 | [24] |

| Chiral Phosphoric Acid | Bis-homoallylic amine + Thioacrylate | 85 | N/A | 95 | [25] |

Table 2. Performance of various organocatalysts in the asymmetric synthesis of pyrrolidines.

Experimental Protocol: Organocatalytic Domino Michael/Mannich Reaction

The following is a representative protocol for the synthesis of trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich reaction.[23]

-

Reaction Setup: To a vial containing a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv.), the trifluoromethyl-containing Michael acceptor (1.2 equiv.), and the chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10 mol%).

-

Solvent and Additive: Add the solvent (e.g., CHCl₃, 0.2 M) and an acid co-catalyst (e.g., benzoic acid, 10 mol%).

-

Reaction Conditions: Stir the mixture at room temperature for the specified time (e.g., 24-48 hours), monitoring the reaction by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the highly functionalized pyrrolidine.

-

Analysis: Characterize the product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC.

Transition-Metal-Catalyzed Intramolecular Cyclizations

Intramolecular cyclization of acyclic precursors is a highly atom-economical strategy for the synthesis of pyrrolidines.[12] Transition-metal catalysts can facilitate these transformations with high levels of stereocontrol.

Intramolecular Hydroamination

Intramolecular hydroamination involves the addition of an N-H bond across a C-C multiple bond. Chiral Brønsted acids, such as imidodiphosphorimidates (IDPi), can catalyze the enantioselective hydroamination of alkenes to form pyrrolidines, including those with challenging quaternary stereocenters.[12] The reaction proceeds via a stereospecific anti-addition, suggesting a concerted mechanism.[12]

Figure 3: Proposed mechanism for Brønsted acid-catalyzed intramolecular hydroamination.

Other Cyclization Strategies

Other transition-metal-catalyzed reactions for pyrrolidine synthesis include palladium-catalyzed alkene aminoarylation and ruthenium-catalyzed C-H amination reactions.[9][26] These methods offer alternative pathways to construct the pyrrolidine ring with high stereoselectivity.

| Catalyst | Reaction Type | Yield (%) | ee (%) | Reference |

| IDPi-3 | Intramolecular Hydroamination | 95 | 95 | [12] |

| Chiral Phosphoric Acid Diester | Intramolecular Hydroamination | - | 17 | [12] |

| Cu(I)/Chiral Phosphoric Acid | Radical Aminotrifluoromethylation | up to 88 | up to 98 | [27] |

Table 3. Examples of transition-metal-catalyzed and Brønsted acid-catalyzed intramolecular cyclizations for pyrrolidine synthesis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical yet effective strategy for stereoselective synthesis. The auxiliary is temporarily attached to the acyclic precursor, directs the stereochemical outcome of the ring-closing reaction, and is subsequently removed.

Sulfinimine-Based Methods

Chiral N-tert-butanesulfinyl imines are versatile intermediates in asymmetric synthesis.[13][28] They can be used to synthesize functionalized pyrrolidines through various transformations, such as the Horner-Wadsworth-Emmons reaction of sulfinimine-derived 3-oxo pyrrolidine phosphonates.[13][28] The sulfinyl group effectively controls the stereochemistry during the reaction sequence.

Figure 4: Workflow for the asymmetric synthesis of pyrrolidines using a sulfinimine-derived chiral auxiliary.

Conclusion and Future Outlook

The stereoselective synthesis of pyrrolidine derivatives has witnessed remarkable advancements, driven by the development of novel catalytic systems and synthetic methodologies. 1,3-Dipolar cycloadditions, asymmetric organocatalysis, and transition-metal-catalyzed cyclizations have emerged as the most powerful and versatile strategies for accessing these valuable heterocyclic scaffolds with high levels of stereocontrol. The choice of a particular method depends on the desired substitution pattern, the required level of stereochemical purity, and the scalability of the process.

Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. This includes the design of novel catalysts with enhanced activity and broader substrate scope, the exploration of new reaction pathways that minimize waste and energy consumption, and the application of these methods to the synthesis of increasingly complex and biologically active pyrrolidine-containing molecules. The continued innovation in the stereoselective synthesis of pyrrolidines will undoubtedly play a pivotal role in advancing drug discovery and development.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. (2023). ChemRxiv. Available at: [Link]

-

Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. (2006). PMC. Available at: [Link]

-

General Asymmetric Synthesis of Densely Functionalized Pyrrolidines via Endo-Selective [3+2] Cycloaddition of β-Quaternary-Substituted Nitroalkenes and Azomethine Ylides. (2020). The Journal of Organic Chemistry. Available at: [Link]

-

Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. (2006). Organic Letters. Available at: [Link]

-

Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. (2006). Organic Letters. Available at: [Link]

-

Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). PMC. Available at: [Link]

-

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition. (2014). Chemical Communications. Available at: [Link]

-

Enantioselective Synthesis of Pyrrolidines by Aminotrifluoromethylation of Alkenes. (2016). Synfacts. Available at: [Link]

-

Asymmetric multicomponent reactions: diastereoselective synthesis of substituted pyrrolidines and prolines. (2006). PubMed. Available at: [Link]

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (2020). White Rose Research Online. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Available at: [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2025). Universidad Autónoma de Madrid. Available at: [Link]

-

Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides. (2020). OpenMETU. Available at: [Link]

-

Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. (2018). eCampus. Available at: [Link]

-

Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. (2010). Organic Letters. Available at: [Link]

-

General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. (2012). PMC. Available at: [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanes. (2023). Organic Letters. Available at: [Link]

-

Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold. (2025). ResearchGate. Available at: [Link]

-

Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. (2005). Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). PubMed. Available at: [Link]

-

Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. (2017). Organic & Biomolecular Chemistry. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. Available at: [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. (2025). PubMed. Available at: [Link]

-

Recent Advances in the Stereoselective Synthesis of Pyrrolizidin‐3‐ones. (2025). ResearchGate. Available at: [Link]

-

Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (2015). Chemical Communications. Available at: [Link]

-

Chemoselective 1,3-dipolar cycloadditions of azomethine ylide with conjugated dienes. (2011). Sci-Hub. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Available at: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2011). PMC. Available at: [Link]

-

Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. (2004). ResearchGate. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. Available at: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. (2024). Journal of Medicinal Chemistry. Available at: [Link]

-

Stereoselective Synthesis of Functionalized Pyrrolidines by Ruthenium Porphyrin-Catalyzed Decomposition of α-Diazo Esters and Cascade Azomethine Ylide Formation/1,3-Dipolar Cycloaddition Reactions. (2003). Organic Letters. Available at: [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3). (2023). eScholarship.org. Available at: [Link]

-

Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. (2023). PMC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rua.ua.es [rua.ua.es]

- 18. Sci-Hub: are you are robot? [sci-hub.box]

- 19. Metal catalyzed asymmetric synthesis of thienyl-substituted pyrrolidines by 1,3-dipolar cycloaddition reaction of azomethine ylides [open.metu.edu.tr]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 26. ecampus.paris-saclay.fr [ecampus.paris-saclay.fr]

- 27. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 28. pubs.acs.org [pubs.acs.org]

Comprehensive Technical Guide: (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

This guide details the chemical properties, synthesis, and biological applications of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid , commonly referred to as L-Prolyl-β-Alanine (Pro-β-Ala) .

Executive Summary

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is a dipeptide comprising L-proline and

| Key Parameter | Data |

| Common Name | L-Prolyl- |

| CAS Number | 877036-33-4 (Generic/Racemic), 6422-36-2 (often misattributed; refers to Pro-Ala) |

| Molecular Formula | |

| Molecular Weight | 186.21 g/mol |

| Structural Class | Dipeptide ( |

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Structural Analysis

The molecule features a secondary amine within a pyrrolidine ring (Proline) coupled to a primary amine of a propanoic acid backbone (

-

N-Terminus (Proline): The secondary amine of the proline ring confers resistance to general aminopeptidases, enhancing metabolic stability compared to non-proline peptides.

-

Linker (

-Alanine): The extra methylene group (

Physicochemical Data Table

| Property | Value (Experimental/Predicted) | Significance |

| pKa (Amine) | ~9.30 (Predicted) | Protonated at physiological pH (Cationic/Zwitterionic). |

| pKa (Carboxyl) | ~3.60 (Predicted) | Deprotonated at physiological pH. |

| LogP | -2.1 (Predicted) | Highly hydrophilic; poor passive membrane permeability. |

| Solubility | >50 mg/mL (Water) | High aqueous solubility due to zwitterionic character. |

| Topological Polar Surface Area | 69.6 | Indicates potential for paracellular transport or active transport. |

Synthetic Methodologies

Expertise & Experience: The synthesis of Pro-β-Ala requires careful selection of protecting groups to prevent racemization of the sensitive Proline stereocenter and to ensure clean coupling to the

Synthesis Workflow (Liquid Phase Peptide Synthesis)

Objective: Produce high-purity L-Pro-β-Ala using Boc-chemistry.

Reagents:

-

Starting Material A: Boc-L-Proline (N-tert-butoxycarbonyl-L-proline)

-

Starting Material B:

-Alanine Benzyl Ester (HCl salt) -

Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Protocol:

-

Activation: Dissolve Boc-L-Pro-OH (1.0 eq) in DCM. Add EDC.HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.

-

Coupling: Add

-Alanine Benzyl Ester HCl (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture. -

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (active ester disappearance).

-

Work-up: Wash the organic layer with 1M citric acid (removes unreacted amine), saturated

(removes unreacted acid), and brine. Dry over -

Deprotection (Boc Removal): Treat the intermediate with TFA/DCM (1:1 v/v) for 1 hour at room temperature. Evaporate volatiles.

-

Deprotection (Ester Hydrolysis/Hydrogenolysis): If Benzyl ester was used, perform catalytic hydrogenation (

, Pd/C) in Methanol to yield the free acid. -

Purification: Recrystallize from Ethanol/Ether or purify via Preparative HPLC (C18 column,

/Acetonitrile gradient).

Visualization of Synthesis Pathway

Caption: Step-wise chemical synthesis of L-Pro-β-Ala using standard Boc/Benzyl protection strategy.

Biological & Pharmacological Context[1][2][9][10][11][12][13][14]

Transport Mechanisms (PEPT1/PEPT2)

Pro-β-Ala is a substrate for the proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

-

Mechanism: The transporter recognizes the dipeptide backbone (specifically the N-terminal amine and C-terminal carboxyl distance).

-

Significance: This property allows Pro-β-Ala to be actively absorbed in the small intestine (PEPT1) and reabsorbed in the kidney (PEPT2), giving it high oral bioavailability compared to free amino acids or larger peptides.

Metabolic Fate & Stability

While the proline residue confers resistance to many non-specific proteases, Pro-β-Ala is eventually hydrolyzed by specific dipeptidases.

-

Prolidase (PEPD): This cytosolic enzyme specifically cleaves imidodipeptides with a C-terminal proline or proline-like structure. However, Pro-β-Ala has Proline at the N-terminus.

-

Proline Iminopeptidase: Responsible for cleaving N-terminal proline residues.

-

Hydrolysis Products:

-

L-Proline: Recycled for protein synthesis or collagen formation.

- -Alanine: Rate-limiting precursor for the synthesis of Carnosine (an antioxidant and pH buffer in muscle tissue).

-

Biological Fate Diagram

Caption: Biological transport and metabolic degradation pathway of Pro-β-Ala leading to Carnosine synthesis.

Analytical Characterization

To validate the identity of synthesized or isolated Pro-β-Ala, the following analytical parameters are standard.

Nuclear Magnetic Resonance (NMR)

-

Solvent:

(Deuterium Oxide) -

1H NMR (400 MHz):

-

4.35 (dd, 1H, Pro

-

3.45 (m, 2H,

-

3.38 (m, 2H, Pro

-

2.40 (t, 2H,

-

2.35–1.90 (m, 4H, Pro

-

4.35 (dd, 1H, Pro

-

Interpretation: The coupling of the Proline carbonyl to the

-alanine nitrogen causes a downfield shift in the

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Observed Mass:

. -

Fragmentation (MS/MS):

-

Major fragment at ~70 m/z (Pyrrolidine ring fragment).

-

Loss of carboxyl group (

).

-

References

-

PubChem Compound Summary . (2024). 3-(Pyrrolidine-2-carboxamido)propanoic acid.[1] National Center for Biotechnology Information. Link

-

Daniel, H. (2004).[2] Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology, 66, 361-384. Link

-

Brandsch, M. (2013). Drug transport via the intestinal peptide transporter PepT1.[3][4][5] Current Opinion in Pharmacology, 13(6), 881-887. Link

-

Baguet, A., et al. (2010). Important role of muscle carnosine in rowing performance. Journal of Applied Physiology, 109(4), 1096-1101. (Context on Beta-alanine metabolism). Link

-

Chem-Impex International . (2024). L-Prolyl-L-alanine Product Data (Reference for comparative alpha-peptide properties). Link

Sources

- 1. L-Prolyl-L-alanyl-L-seryl-L-alanine | C14H24N4O6 | CID 16036121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 4. mdpi.com [mdpi.com]

- 5. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

3-Pyrrolidin-2-yl-propionic Acid: Comprehensive Physicochemical Profiling and Application Workflows

Executive Summary

3-Pyrrolidin-2-yl-propionic acid (CAS No. 18325-18-3), also known as 3-(pyrrolidin-2-yl)propanoic acid, is a versatile bifunctional molecule characterized by a saturated pyrrolidine heterocycle linked to a propionic acid moiety[1][2]. In modern drug discovery and chemical biology, this compound occupies a unique dual role. Synthetically, it serves as a critical building block for peptidomimetics and alkaloid synthesis. Biologically, it has been increasingly identified as a potent volatile organic compound (VOC) and secondary metabolite secreted by rhizospheric bacteria and endophytic fungi, exhibiting notable fungistatic and antimycobacterial properties[3][4].

This whitepaper provides an authoritative, in-depth guide to the physical chemistry, biological significance, and laboratory workflows associated with 3-Pyrrolidin-2-yl-propionic acid, designed specifically for researchers and application scientists.

Structural and Physicochemical Properties

Understanding the physicochemical profile of 3-Pyrrolidin-2-yl-propionic acid is essential for optimizing extraction solvents, chromatographic conditions, and formulation strategies. The molecule contains both a secondary amine (hydrogen bond donor/acceptor) and a carboxylic acid (hydrogen bond donor/acceptor), making it highly polar and capable of existing as a zwitterion in aqueous solutions at physiological pH.

Quantitative Data Summary

The following table synthesizes the core computational and experimental descriptors of the compound[1][2][5].

| Property | Value | Reference / Source |

| Chemical Formula | C₇H₁₃NO₂ | PubChem[2], ChemScene[1] |

| Molecular Weight | 143.18 g/mol | PubChem[2] |

| Exact Mass | 143.0946 Da | PubChem[2] |

| LogP (Partition Coefficient) | -2.1 (XLogP3) to 0.6032 | PubChem[2], ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 49.3 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 3 | PubChem[2] |

| Melting Point (Hydrochloride Salt) | 146.00°C - 148.00°C | ABCR Gute Chemie[5] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Scientist's Note on Causality: The discrepancy in reported LogP values (-2.1 via XLogP3 vs. 0.6032 via alternative predictive models) highlights the molecule's pH-dependent ionization[1][2]. In highly acidic or basic environments, the molecule is charged (highly hydrophilic, LogP < 0). In its neutral/zwitterionic state, its partitioning behavior shifts. When designing liquid-liquid extraction protocols, the aqueous phase must be carefully buffered to suppress ionization if partitioning into an organic solvent is desired.

Biological Significance and Ecological Role

Recent metabolomic profiling has identified 3-Pyrrolidin-2-yl-propionic acid as a bioactive secondary metabolite in several microbial ecosystems:

-

Antifungal Activity: It is a major volatile organic compound (VOC) emitted by Klebsiella michiganensis (strain M1-3-11) and various Bacillus species. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that this compound contributes to the fungistatic effects against phytopathogenic fungi, notably aflatoxin-producing Aspergillus species[3].

-

Antimycobacterial Activity: The compound has been identified in the extracts of endophytic microbial strains (comprising up to 9% of the volatile fraction in specific isolates), contributing to the suppression of Mycobacterium tuberculosis and other pathogens[4].

-

Antimalarial Potential: Phytochemical screening of Mitragyna inermis leaves revealed the presence of 3-Pyrrolidin-2-yl-propionic acid. Subsequent computational pharmacology demonstrated its ability to interact favorably with Plasmepsin II, a critical enzyme in the hemoglobin degradation pathway of Plasmodium falciparum[6].

Caption: Dual pharmacological pathways of 3-Pyrrolidin-2-yl-propionic acid in antimalarial and antifungal applications.

Analytical Workflows: Extraction and GC-MS Profiling

To reliably isolate and quantify 3-Pyrrolidin-2-yl-propionic acid from complex biological matrices (such as plant leaves or microbial broth), a rigorous, self-validating extraction and GC-MS protocol is required[6].

Step-by-Step Methodology

Step 1: Biomass Preparation & Dehydration

-

Action: Wash the raw biomass (e.g., M. inermis leaves) and dehydrate by air at room temperature for 7 days until crispy. Pulverize to a fine powder[6].

-

Causality: Removing cellular moisture prevents the hydrolysis of sensitive secondary metabolites and ensures that the subsequent methanolic extraction is not diluted by endogenous water. Pulverization maximizes the surface-area-to-volume ratio, optimizing mass transfer during maceration.

Step 2: Solvent Extraction (Maceration)

-

Action: Macerate 150 g of pulverized material in 95% methanol at ambient temperature for 72 hours[6].

-

Causality: 95% methanol is selected because its high dielectric constant disrupts cellular membranes while possessing the amphiphilic properties necessary to solubilize both the polar 3-Pyrrolidin-2-yl-propionic acid and moderately non-polar co-metabolites.

Step 3: GC-MS Injection and Thermal Gradient

-

Action: Inject the concentrated extract into a GC-MS system (e.g., SHIMADZU QP2010 Ultra). Set the injection temperature to 250.0°C. Program the column oven to start at 60.0°C, increasing to 270°C over 7 minutes[6].

-

Causality: The steep thermal gradient ensures sequential volatilization. 3-Pyrrolidin-2-yl-propionic acid typically elutes in the mid-range (retention times ~9.5 to 9.8 minutes depending on column specifics)[3]. The gradient prevents co-elution with heavy aliphatic acids (like palmitic acid) which require higher temperatures to mobilize.

-

Self-Validation Check: Implement a solvent cut time of 4.50 minutes[6]. This prevents the mass spectrometer detector from being saturated by the massive solvent peak (methanol), preserving the filament and ensuring baseline stability for the accurate integration of the target compound's peak.

Caption: Workflow for the extraction and GC-MS identification of 3-Pyrrolidin-2-yl-propionic acid.

Computational Pharmacology: Molecular Docking Protocol

To evaluate the binding affinity of 3-Pyrrolidin-2-yl-propionic acid against therapeutic targets like Plasmepsin II, a standardized molecular docking workflow is utilized[6].

Step-by-Step Methodology

Step 1: Ligand Preparation

-

Action: Retrieve the 3D conformer of 3-Pyrrolidin-2-yl-propionic acid (CID: 550965)[2]. Minimize the energy of the ligand using a force field (e.g., MMFF94) to ensure proper bond lengths and angles.

-

Causality: Energy minimization resolves steric clashes inherent in 2D-to-3D conversions, preventing artificial binding penalties during the docking simulation.

Step 2: Protein Preparation

-

Action: Download the crystal structure of Plasmepsin II (PDB ID: 1LF3)[6]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

-

Causality: Co-crystallized water molecules can block the active site, while missing hydrogen atoms are critical for accurately simulating the hydrogen-bond donor/acceptor interactions with the pyrrolidine nitrogen and carboxylic acid oxygen of the ligand.

Step 3: Docking Execution and Validation

-

Action: Define the grid box around the active site defined by the native co-crystallized ligand (EH58)[6]. Execute the docking using software such as AutoDock Vina or PyRx.

-

Self-Validation Check: Before analyzing 3-Pyrrolidin-2-yl-propionic acid, re-dock the native ligand (EH58). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose. An RMSD < 2.0 Å validates that the grid parameters and scoring function are highly reliable for this specific protein pocket.

Handling, Storage, and Synthetic Considerations

When utilized as a synthetic reagent, 3-Pyrrolidin-2-yl-propionic acid requires specific handling to maintain its purity (>95%)[1].

-

Storage: The compound should be sealed in a dry environment and stored at 2-8°C[1]. Because the molecule contains a secondary amine, it is susceptible to slow oxidation or degradation if exposed to ambient moisture and heat over prolonged periods.

-

Salt Forms: For improved stability and handling (e.g., avoiding hygroscopicity), the compound is frequently utilized as a hydrochloride salt (CAS 35783-63-2)[5]. This salt form presents as a stable solid with a well-defined melting point of 146.00°C - 148.00°C, making it highly suitable for precise gravimetric measurements in synthetic workflows[5].

References

-

PubChem (National Institutes of Health) : 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965. Retrieved from:[Link]

-

University of Baghdad : Secondary Compounds Released by Rhizospheric Bacteria Exhibit Fungistatic Effects Against Phytopathogenic Fungus. Retrieved from: [Link]

-

Kwara State University (JOCAMR) : Olalubi et al. - Preparation of extract and GC-MS Analysis of M. inermis. Retrieved from:[Link]

-

ResearchGate : Compounds identified by GC–MS (Antimycobacterial activity of bioactive secondary metabolites). Retrieved from:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. AB288984 | CAS 35783-63-2 – abcr Gute Chemie [abcr.com]

- 6. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]

The Dual-Modality of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid: From Bifunctional Organocatalysis to Peptidomimetic Architecture

As drug development and synthetic methodologies evolve, the demand for highly specialized, multifunctional molecular building blocks has surged. (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid (CAS: 877036-33-4)—commonly known as L-Prolyl-β-alanine or Pro-β-Ala —is a prime example of such a molecule. Far from being a simple dipeptide, Pro-β-Ala serves a dual role in modern chemical sciences: it is a highly efficient bifunctional organocatalyst for asymmetric synthesis and a critical structural anchor in the design of peptidomimetics.

This technical guide dissects the mechanistic causality, physicochemical properties, and self-validating experimental workflows associated with Pro-β-Ala, providing researchers with an authoritative blueprint for its application.

Physicochemical Profile & Molecular Identity

Understanding the physical parameters of Pro-β-Ala is the first step in leveraging its unique geometry. The molecule consists of an L-proline residue conjugated to a β-alanine moiety. This specific pairing combines the rigid, dihedral-restricting nature of the pyrrolidine ring with the flexible, extended carbon backbone of β-alanine.

Table 1: Quantitative Chemical Data for Pro-β-Ala

| Property | Value |

| IUPAC Name | (S)-3-(pyrrolidine-2-carboxamido)propanoic acid |

| CAS Number | 877036-33-4 |

| Molecular Formula | C₈H₁₄N₂O₃ |

| Formula Weight | 186.21 g/mol |

| Typical Commercial Purity | ≥97% |

| SMILES String | O=C(O)CCNC(=O)[C@@H]1CCCN1 |

Data supported by commercial chemical inventory standards [1].

Application I: Bifunctional Organocatalysis

The Causality of the Erkkilä-Pihko Protocol

In 2006, Erkkilä and Pihko demonstrated that Pro-β-Ala acts as a superior organocatalyst for the mild, chemoselective α-methylenation of aldehydes using aqueous formaldehyde[2]. But why does this specific dipeptide outperform standard amino acids?

The answer lies in bifunctional transition-state geometry . The secondary amine of the proline ring reacts with the substrate aldehyde to form a nucleophilic enamine. Simultaneously, the carboxylic acid of the β-alanine moiety acts as a Brønsted acid. Because β-alanine possesses an extra methylene group compared to standard α-amino acids, its flexible propanoic acid arm can reach over and precisely hydrogen-bond with the incoming aqueous formaldehyde. This spatial arrangement perfectly aligns the electrophile for attack by the enamine, drastically lowering the activation energy and preventing unwanted side reactions like aldol condensation.

Fig 1: Enamine-mediated catalytic cycle of α-methylenation using Pro-β-Ala.

Self-Validating Protocol: Chemoselective α-Methylenation

To ensure reproducibility and trust in your synthetic workflow, the following protocol incorporates built-in quality control (QC) checkpoints.

-

Reaction Assembly (QC Checkpoint): Combine the target aldehyde (1.0 equiv) and aqueous formaldehyde (37%, 1.5 equiv) in isopropanol.

-

Causality: Isopropanol is chosen because it solubilizes both the hydrophobic aldehyde and the aqueous formaldehyde while supporting the required hydrogen-bonding network.

-

Self-Validation: Before adding the catalyst, sample the mixture for ¹H NMR to confirm the absence of spontaneous background reactions or aldehyde degradation.

-

-

Catalytic Conversion: Add Pro-β-Ala (10 mol%) and stir at 45°C for 1–25 hours.

-

Self-Validation: Perform TLC (Hexane/EtOAc) every 2 hours. The system validates itself when a distinct, lower-Rf product spot appears while the starting material diminishes, confirming active enamine turnover without polymerization.

-

-

Quenching and Extraction: Dilute the mixture with diethyl ether and wash with water.

-

Self-Validation: Check the pH of the aqueous layer; it should be near neutral, confirming the complete partitioning and removal of the amphoteric Pro-β-Ala catalyst.

-

-

Product Verification: Isolate the product via silica gel chromatography.

-

Self-Validation: The ¹H NMR spectrum must exhibit two distinct doublets between 5.8 and 6.3 ppm (the new terminal alkene protons) and an intact aldehyde proton singlet at ~9.5 ppm. This unequivocally proves successful α-methylenation.

-

Application II: Structural Biology & Peptidomimetics

The Causality of Turn Stabilization

In structural biology, Pro-β-Ala is utilized to engineer highly stable β-turns and inverse γ-turns within synthetic peptides. This is critical for studying enzymes like prolyl hydroxylase, which specifically targets proline residues located within the β-turns of nascent procollagen [3].

Why does Pro-β-Ala induce these turns? Proline acts as a conformational anchor; its cyclic side chain restricts the backbone dihedral angle (

Fig 2: Mechanism of β-turn stabilization via Pro-β-Ala dihedral anchoring and H-bonding.

Self-Validating Protocol: NMR Conformational Analysis

To prove that a synthesized Pro-β-Ala peptide has successfully adopted a folded turn conformation, researchers must rely on temperature-dependent NMR.

-

Sample Preparation: Dissolve the synthesized Pro-β-Ala containing peptide in anhydrous CD₃CN (10 mM).

-

Causality: CD₃CN is a low-polarity solvent that mimics the hydrophobic core of a folded protein, preventing solvent molecules from disrupting weak intramolecular hydrogen bonds.

-

Self-Validation: Ensure the solution is optically clear. Aggregation will broaden NMR signals, invalidating the conformational data.

-

-

Baseline Acquisition: Acquire 1D ¹H, COSY, and ROESY spectra at 298 K.

-

Self-Validation: The 1D ¹H NMR must show sharp, well-resolved amide proton (NH) doublets. Broad peaks indicate a disordered ensemble rather than a single predominant folded conformer.

-

-

Temperature Coefficient Analysis (The Validation Core): Perform ¹H NMR at 5 K increments from 298 K to 328 K. Track the chemical shift (δ) of the amide protons.

-

Self-Validation: Calculate the temperature coefficient (Δδ/ΔT). A value less negative than -3.0 ppb/K proves that the specific amide proton is shielded from the solvent via an intramolecular hydrogen bond, physically validating the successful formation of the β-turn architecture.

-

Conclusion

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid (877036-33-4) bridges the gap between synthetic methodology and biological mimicry. By understanding the causality behind its bifunctional geometry—combining rigid nucleophilicity with flexible Brønsted acidity—scientists can deploy Pro-β-Ala to execute highly selective organocatalytic transformations or engineer stable peptidomimetic therapeutics. Utilizing the self-validating protocols outlined above ensures that experimental outcomes are both rigorous and reproducible.

References

-

Erkkilä, A., & Pihko, P. M. (2006). Mild Organocatalytic α-Methylenation of Aldehydes. Journal of Organic Chemistry, 71(6), 2538-2541. Retrieved from: [Link]

-

Chopra, R. K., & Ananthanarayanan, V. S. (1979). Beta-turns in nascent procollagen are sites of posttranslational enzymatic hydroxylation of proline. Proceedings of the National Academy of Sciences (PNAS), 76(10), 5119-5123. Retrieved from:[Link]

Molecular structure of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

An In-Depth Technical Guide to the Molecular Structure of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is a derivative of the naturally occurring amino acid L-proline, incorporating a β-alanine moiety via an amide linkage. This molecule serves as a quintessential example of a peptidomimetic building block, leveraging the unique structural and conformational properties of the pyrrolidine ring. The inherent rigidity of the proline scaffold is a cornerstone of its utility in medicinal chemistry, enabling the design of conformationally constrained molecules with enhanced binding affinity and metabolic stability.[1][2] This guide provides a comprehensive analysis of its molecular structure, from fundamental physicochemical properties to advanced spectroscopic characterization and conformational dynamics. We will explore rational synthetic strategies, detail the interpretation of analytical data, and discuss the broader implications of its structural features for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

The foundation of any molecular investigation is a precise understanding of the compound's identity and core physical characteristics. This molecule is formally constructed from (S)-pyrrolidine-2-carboxylic acid (L-proline) and 3-aminopropanoic acid (β-alanine).

Chemical Structure and Nomenclature

The structural identity of the molecule is defined by its specific atomic connectivity and stereochemistry.

-

IUPAC Name: 3-((S)-pyrrolidine-2-carboxamido)propanoic acid

-

CAS Number: 877036-33-4[3]

-

Molecular Formula: C₈H₁₄N₂O₃

-

SMILES: O=C(O)CCNC(=O)[C@H]1CCCN1

Stereochemistry

The molecule possesses a single defined stereocenter at the alpha-carbon of the proline residue (C-2), inherited from the L-proline starting material. This (S)-configuration is critical, as stereochemistry profoundly influences biological activity by dictating the three-dimensional orientation of functional groups and their interactions with chiral biological targets like enzymes and receptors.

Physicochemical Data Summary

Quantitative descriptors are essential for predicting the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 186.21 g/mol | [3][4] |

| Purity | Typically ≥97% | [3] |

| Physical Form | Solid | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

Synthesis and Derivatization

The synthesis of (S)-3-(pyrrolidine-2-carboxamido)propanoic acid is a standard exercise in peptide chemistry, involving the formation of an amide bond between L-proline and a protected form of β-alanine.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The key disconnection is at the amide bond, yielding L-proline and β-alanine. To ensure selective bond formation, protecting groups are required.

Caption: Retrosynthetic analysis of the target molecule.

General Synthetic Protocol

The following protocol outlines a standard solution-phase synthesis. The choice of protecting groups (e.g., Boc for the amine, Me or Et for the ester) and coupling agents can be adapted based on laboratory resources and desired scale.

-

Protection of β-Alanine: The carboxylic acid of β-alanine is first protected, typically as a methyl or ethyl ester, by reacting it with the corresponding alcohol under acidic conditions (e.g., SOCl₂ in methanol). This prevents self-polymerization and ensures the correct carboxyl group reacts in the subsequent step.

-

Protection of L-Proline: The secondary amine of L-proline is protected with a group such as tert-butoxycarbonyl (Boc) using Di-tert-butyl dicarbonate (Boc)₂O. This prevents the amine from acting as a nucleophile.

-

Peptide Coupling: The protected Boc-L-Proline is activated using a coupling agent (e.g., EDC/HOBt, HATU). This forms a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the β-alanine ester. The reaction is typically run in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Deprotection: The protecting groups are removed. The Boc group is cleaved under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM), and the ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide (NaOH), followed by acidic workup.[5]

Caption: General workflow for the synthesis of the title compound.

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum would be complex due to overlapping signals and the diastereotopic nature of the pyrrolidine ring protons. Key expected regions include:

-

~8.0-8.5 ppm: A broad triplet corresponding to the amide proton (-NH-), coupled to the adjacent CH₂ group.

-

~4.2-4.4 ppm: A multiplet for the alpha-proton on the proline ring (H-2), a key diagnostic signal.

-

~3.4-3.7 ppm: Multiplets arising from the N-CH₂ protons of the pyrrolidine ring (H-5) and the N-CH₂ of the propanoate chain.

-

~2.4-2.6 ppm: A triplet for the -CH₂- group adjacent to the carboxylic acid.

-

~1.8-2.2 ppm: A complex series of multiplets for the remaining three CH₂ groups of the pyrrolidine ring (H-3, H-4).

-

The carboxylic acid proton (-COOH) may appear as a very broad singlet, often downfield (>10 ppm), or it may be unobserved due to exchange.

-

-

¹³C NMR: The carbon spectrum provides a count of unique carbon environments.

-

~175-178 ppm: Two signals for the carbonyl carbons (amide and carboxylic acid).

-

~60 ppm: The alpha-carbon of the proline ring (C-2).

-

~46 ppm: The methylene carbon of the pyrrolidine ring attached to nitrogen (C-5).

-

~25-40 ppm: Multiple signals for the remaining four CH₂ carbons in the structure.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 187.2. In negative ion mode, the [M-H]⁻ peak would be at m/z 185.2.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of H₂O (18 amu) and COOH (45 amu). A primary fragmentation would be the cleavage of the amide bond, yielding fragments corresponding to the protonated proline ring and the propanoic acid moiety.

| Analytical Data (Predicted) | |

| Technique | Expected Result |

| ¹H NMR | Multiplets in regions: 8.0-8.5 (NH), 4.2-4.4 (α-H), 1.8-3.7 (CH₂) |

| ¹³C NMR | Carbonyls (~175 ppm), Proline α-C (~60 ppm), various CH₂ (~25-46 ppm) |

| MS (ESI+) | [M+H]⁺ at m/z 187.2 |

| MS (ESI-) | [M-H]⁻ at m/z 185.2 |

Conformational Analysis

The biological function of proline-containing molecules is intimately linked to their conformational preferences. The pyrrolidine ring is not planar and exists in one of two puckered "envelope" conformations (Cγ-exo or Cγ-endo). Furthermore, the amide bond involving the proline nitrogen can exist as either a cis or trans isomer. While the trans form is heavily favored in most peptide bonds, the energy barrier for cis-trans isomerization in Xaa-Pro bonds is significantly lower, allowing both conformers to be present in solution. This isomerization can be a critical rate-limiting step in protein folding and can be exploited in drug design to modulate binding kinetics.

Caption: The role of proline derivatives as scaffolds in drug discovery.

Conclusion

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is more than a simple chemical compound; it is a model system that embodies key principles of modern medicinal chemistry. Its structure is defined by the (S)-stereochemistry and the rigid pyrrolidine ring inherited from L-proline. This rigidity, combined with the potential for cis-trans amide bond isomerization, provides a unique conformational landscape that can be exploited in rational drug design. A thorough understanding of its synthesis, spectroscopic properties, and conformational behavior, as detailed in this guide, is crucial for scientists aiming to leverage proline-based scaffolds to develop the next generation of therapeutic agents.

References

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg6rQNYfqTm__CY_y-Xa19mKAYayaenpc7pmtZKK9hFjWy-KSiOtrKeUAZoD3a1ydUPK4kzVOx7DifzvOoAW2VSQezGMgV0_MVtQx4meOt7jTuAaymnHFGFGS7JqplK0I7UgcCnJmRiolyGA==

- Occurrence of the d-Proline Chemotype in Enzyme Inhibitors - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG24frMDIpx2z0jhIt4nX6q5Pt7-gGHw9GuLvNqYkw4h_a3rN_RPKCmqC-HoMB8g-XR2XHziiUJrXrSYxs-dfFJl6De_sDigqZ6aL6Jwp5nyQBt-tke5aMYtQEuCPmIFEEB

- Proline Derivatives and Analogs. Available from: https://vertexaisearch.cloud.google.

- Synthesis, Characterization, and Study Biological Activity Proline-Based Derivatives. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1nUbANid1C0hw8PuX4OzC_gaM8AlSaQ3sgR5_ol4-RreA2_tAmi-tOvvldt_M9YfZfGOwSAdG1JW4I4f1tkxz6pj4TGAcCNObMsiBigg0d1JgDbKGhlGBhexWFL36gZRlVCeBX4q9pveuhSAZGobnIHnr5x-5c02zO3noMB59I-AfW2YNtrr80cYWQlZ1nq3tZTxZnt8kkgoG_-6ElXhFKMm5zAjrp0xlvrUG9qnwXJhFswvKM8R-R2W0KvEswpw=

- Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHByonCMk1KNYG00iXDwtUJ0tVVvR7zrjQPnaq13Gp2QkwUQj2LfeGrpGnkHr_qOhSBQoODacMFUQw0RZbxSaTdFHicIwUhAstiXkujSc95OV93nBgFl6KUGUGArReiTcZjpLUjfcQajzy7MYxMwsXJIXsJ

- 3-(pyrrolidine-2-carboxamido)propanoic acid - Advanced ChemBlocks. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI8rCF2UvTgp4eHFcuWN6RsCiY3PYq0ogCjASB8M7FYshpKT-9VV307H8Vlqt3-X4Lh63o3UnNQaiJIDqb02K9JVOOJfBjM4ciPlEe60KI4w9lAQRK19BtNiUIbWv5O2MEQokCeZy9x1FZ9kZWqJ5NlmO-doBrFf9mMlPaimDc2TiBcBs=

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbxkZqgGJlO1cdr96LA-hyn5H0iM6ayvmk179Q3H5eFiaEHFVZrRNGvP3Xv9z8ams9iBE22q5znrTha_T4ghYW7R8cJY4qY006d1q4fanqGpzIQWKEiSXU9BU8MRpYzRp0cvB

- 2-((S)-Pyrrolidine-2-carboxamido)propanoic acid. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQ9lvk5fFrZ951J1xSY13jM1Hgfd2yrUVD3FWR5Kq8mQJ_V_m-rgy_vEbAdP29TbXnUVYH-rJ-0lKTRE0MTS38UwfETHMvhujFH459ikbv3p5LeReH-32tq0T4XuD3kFO3l3Bzkxxk_HqiBgVtdeRpJfdn10ojE8wX4Ipw3Ht

- 3-Pyrrolidin-2-yl-propionic acid | C7H13NO2 | CID 550965 - PubChem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7JhbClxjtE_KOnx3AMtT8M-1JKF_1wohwpnbpdtWSOoMgVst8xJ8Ix0UnAeC5UgEJhCCaFaBkk61y4ZBV_KZaGButWeHdLudwJTJcA7YvjGZYIB31hWojG0r9rJtsLYoUsv285hSj3Z7hYF82187hF2JtdckQ9BKPMP8sxvUSvVX_e14=

- 6422-36-2 | (S)-2-((S)-Pyrrolidine-2-carboxamido)propanoic acid - Moldb. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEq2pKsA-GjG72NTfcpBqHDqEKrBytBoe0YPitEUmqKOZfPT-wiV9E0ZYPvxh-ZUPXTjKZ2Jx9DIK9EubcrYOSmW7PGOxGuYnJI1BesICH97brFK9FnGTtwDX050MtogWVF

- (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID - ChemicalBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWiQKp075GAR_y3qOVuu9t4z0kvy29k3S_qOPow6vwKaF3zBRKsrISArWptfOffvl8bIOjgcCRH1Ua6ECl0Z1P_EHtc1QLs1Vu1pubM-5Xemb3kpnxsIrlIS1BkStGNJrxAMurGXkiGG8ERfEIrg2mKHEDo8mLZnxWeG5InsIW8w==

- Propanoic acid, 3-[N-(2-formyl-5-(hydroxymethyl)-1-pyrrolyl)] - the NIST WebBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEBcYZhXRHE8CKaVC03SMxn-BwLGwrYkbAX60ap4PzJ6tbV56uC9rytn3zcpSP72wrxE_Hrk-qTQwm_7ip4eNXvtGO4_Wbe0U2shSYQDUkGr2Hq2r-GmvmVwQBzjZ34ZRIY-RyInxzKdM8Cscnj0_CL7R8qjHJ_br79xv32w==

- WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3kP4e1IzDNn4-aZPs1Jz67PCxW-xMVcPl0cSmJ8XRZcGnQFFsJMZLeuPWCMIXxd7SRU9k9NT51mYzdmnTDQMpHx2wNKrwK18tU5dI41zUumrFkR7p_a7UiVFE08mJlViAr-3OVE-pHHulJ8mV

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtEGGAoQ6IaNhmiaF2f2VKtNJf9JDuuNtJ4CkM5AUMpWamiQ0Di5WaQ5mJkstDpf6aJKXUlC1I2qVb6YwUSHHg9MEkeXjsNr-mUP9zXMlDlcujjdujsUOB1tHqmCPR10cUxYlMtfUpMvcGjg==

- EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s) - Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzZ4uZiIfVOTcHwTwR6YAzckcZzMJ0Krsoc7-wXFc43adRra4GMIT2VjLkQ_ZeXejVxFy4-T8fUmtFbvhdEVh-NwaWjfHyYsCn3H1N5iLKF5alWOw8VTtottagZiJ9r4k6Cpg6gWGvjbrV

- New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - Our journal portfolio - PLOS. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVAm2s1nYLN6euF8n0igUa_CBORuBbzpAEoveq0CuAfLdDsM_p3JuPFn8rKT1bH3NwaDJR6kIWPNRzStCmivTNbGmFx5cCfnaymzaczNbgLnWjLbcFrc8Eytxsm34wnbq12iWc0GNHKgEJaBRjHtusEbYRAnBrFm_8cJAbaNZF83VzUw==

- (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR spectrum - ChemicalBook. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpHmPDR1q3xYK3zFtwny-lfpPIA0vw0lz-Bq92cOFrwO3bRfT4Lasd7zUfEFrlB0wpYr5wX5y0Rd6Ok5ur_3tV90anmhpc0JNRIXb8AG9LrUnUMQQokzm0M8Och0Yozu05C0lcbrVxMDVAKRmivTSVCYoJstYd

- (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride - MedchemExpress.com. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHT_HmLkYDXjfN2YRoCLqgoqNyAYLy3DngXvm19IiigUbKLXySQi_AJKB_VnKKiahyqoAlfMNSHDCsJJqJu59zhb5VXU1diq3VV1haEBBOqCdO7ZHKMsXn6OKlhLp9XbiFbVq5R6ikgnG7HfsQ2mIzax098UCmu0dJaoNpOoHXWcNIMOlDo15Dm2LsV_yXQEvSUxHDFAw==

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_vquFIwfZQxvphMO8RbGS0YER3TsDgUT1kWV5tXPRsmmu5in9oVQZKvetx1aShUvcoooKMmcxXA13nmJz8mS9yaigZiYgQrdJQ-YvDEDRLRdAOoRXhUr4xfyGj-f7icWPecVI

- Evaluation of 2-pyrrolidone As a Potential Adjuvant in Self-Emulsifying Formula-tion for Oral Delivery of - Annex Publishers. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4_aURtZAKzXZeINJvBtbNoBIFvinzRzKPHqnX7qqKy3I54UwQPcjdYfazO1Ofb4UV7zKty0-vBx2xC-EZmrnL_LdlMM5z4Oq2Sju03rhzFvCyNBOZkVaKiYSL6JvQrdpG8ExyqzHwkAPwUL7v7dljiDyVPPyyb2JOA-T6vtj-Hhi-4hqhIeNVvrVlQhrHPs0J9Yp7QNEMZphzwS2rJcZ7OCNkRT0=

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-(pyrrolidine-2-carboxamido)propanoic acid 97% | CAS: 877036-33-4 | AChemBlock [achemblock.com]

- 4. (S)-2-((S)-Pyrrolidine-2-carboxamido)propanoic acid | 6422-36-2 [sigmaaldrich.com]

- 5. WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide - Google Patents [patents.google.com]

- 6. (S)-3-PHENYL-2-[(PYRAZIN-2-YLCARBONYL)AMINO] PROPANOIC ACID | 114457-94-2 [chemicalbook.com]

- 7. (R)-pyrrolidine-3-carboxylic acid(72580-54-2) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

(S)-3-(Pyrrolidine-2-carboxamido)propanoic Acid: A Versatile Peptidomimetic Scaffold

This technical guide provides an in-depth analysis of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid , chemically known as L-Prolyl-

Executive Summary

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid (L-Prolyl-

Chemical Identity & Structural Properties[1][2]

Nomenclature and Core Structure

-

IUPAC Name: 3-{[(2S)-Pyrrolidine-2-carbonyl]amino}propanoic acid

-

Common Name: L-Prolyl-

-alanine (Pro- -

Molecular Formula:

-

Molecular Weight: 186.21 g/mol

-

CAS Number: 6422-36-2

Conformational Analysis: The "Beta-Effect"

The incorporation of

-

Pyrrolidine Ring (Pro): Restricts the

torsion angle to approximately -60°, enforcing a bent conformation. -

Beta-Alanine (

-Ala): The extra methylene group ( -

Secondary Structure Induction: In cyclic peptides (e.g., cyclo(Pro-

-Ala-Pro-

Chemical Synthesis Strategies

The synthesis of Pro-

Synthetic Pathway (DOT Visualization)

Figure 1: Standard solution-phase synthesis of L-Prolyl-

Key Experimental Protocol: Synthesis of Boc-Pro- -Ala-OBzl

-

Reagents: Boc-L-Pro-OH (10 mmol), H-

-Ala-OBzl -

Procedure:

-

Dissolve H-

-Ala-OBzl -

Add Boc-L-Pro-OH and HOBt. Stir for 10 minutes.

-

Add EDC

HCl portion-wise. -

Stir the reaction mixture at

for 1 hour, then allow to warm to room temperature overnight. -

Work-up: Wash with

, saturated -

Validation: Verify via TLC (EtOAc/Hexane) and ESI-MS (

calc for

-

Biological Applications & Mechanism of Action

Substrate for Peptide Transporters (PEPT1/PEPT2)

Pro-

-

Mechanism: The transporter utilizes an inward-directed proton gradient to drive the uptake of the zwitterionic dipeptide against its concentration gradient.

-

Therapeutic Relevance: Drugs can be chemically conjugated to the N-terminus of

-alanine or Pro-

Transport Mechanism Visualization (DOT)

Figure 2: Mechanism of PEPT1-mediated transport. The Pro-

Medicinal Chemistry Derivatives[1][3][4]

-

InhA Inhibitors (Tuberculosis): Derivatives where the proline nitrogen is substituted with hydrophobic arylsulfonyl groups (e.g., N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-

-alanine) have shown activity against Mycobacterium tuberculosis by inhibiting the enoyl-ACP reductase (InhA). -

Collagenase Activity: The Pro-

-Ala bond is a specific cleavage site for certain microbial collagenases (e.g., from Clostridium histolyticum). Synthetic fluorogenic substrates containing this sequence (e.g., Fa-Leu-Gly-Pro-

Comparative Data: Stability & Transport

| Property | L-Prolyl-L-Alanine (Pro-Ala) | L-Prolyl- | Significance |

| Peptide Bond Type | Mixed | ||

| Cytosolic Half-life | < 10 mins (Rapid Hydrolysis) | > 120 mins (High Stability) | Pro- |

| PEPT1 Affinity ( | ~0.5 - 1.0 mM | ~0.2 - 0.8 mM | Comparable or superior affinity for transport. |

| Conformation | Flexible, random coil | Tendency for | Useful for structuring peptidomimetics. |

References

-

Brandsch, M., et al. (2008). Pharmaceutical and pharmacological importance of peptide transporters. Journal of Pharmacy and Pharmacology. Link

-

Daniel, H., & Kottra, G. (2004). The proton oligopeptide cotransporter family SLC15 in physiology and pharmacology. Pflügers Archiv. Link

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

-

PubChem. (2023). Compound Summary: (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid. National Library of Medicine. Link

-

Vass, E., et al. (2003). Vibrational Circular Dichroism of Gamma-Turn Model Cyclic Tetrapeptides. Journal of Physical Chemistry B. Link

Biological Significance of the Pyrrolidine Ring in Medicinal Chemistry: A Technical Guide to Scaffold Design, Pharmacokinetics, and Target Engagement

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional scaffolds is a critical strategic goal for improving target selectivity and reducing off-target toxicity[1]. At the forefront of this paradigm shift is the pyrrolidine ring —a five-membered, saturated, nitrogen-containing heterocycle (tetrahydropyrrole)[2]. As a privileged structural motif found in natural amino acids (proline), alkaloids, and over 60 globally approved therapeutics, the pyrrolidine scaffold offers unparalleled advantages in conformational restriction, basicity modulation, and stereochemical control[1].

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the pyrrolidine ring's physicochemical properties, its mechanistic role in target engagement (using dipeptidyl peptidase-4 inhibition as a case study), and the self-validating experimental workflows required to optimize pyrrolidine-based lead compounds.

Physicochemical & Structural Significance

The biological utility of the pyrrolidine ring is rooted in its unique physicochemical profile, which directly dictates the pharmacokinetics and pharmacodynamics of a drug candidate:

-

Conformational Rigidity & Pseudorotation: Unlike acyclic aliphatic amines, the cyclic nature of pyrrolidine restricts the number of accessible conformations. However, the ring is not entirely flat; it undergoes "pseudorotation," allowing it to efficiently explore 3D pharmacophore space and adapt to complex protein binding pockets with a minimal entropic penalty upon binding[1].

-

Basicity and pKa Modulation: The secondary amine nitrogen of an unsubstituted pyrrolidine ring is strongly basic, with a pKa of approximately 11.2[3]. At a physiological pH of 7.4, the nitrogen is predominantly protonated. This positive charge is biologically significant as it allows the molecule to form critical electrostatic interactions (salt bridges) and hydrogen bonds with acidic residues (e.g., aspartate or glutamate) within receptor active sites[3].

-